3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid
Overview
Description
3-{[2-(3-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid is a versatile chemical compound. It is used in various applications in scientific research. The compound is also known as a Nilotinib intermediate, which might be useful in the treatment of chronic myelogenous leukemia .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid is used in the preparation of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies . For instance, the crystal structure of a related compound, 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the boiling point of 3-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid is predicted to be 428.0±45.0 °C, and its density is predicted to be 1.273±0.06 g/cm3 .Mechanism of Action
Properties
IUPAC Name |
3-[2-(3-methylphenyl)pyrimidin-4-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-4-2-5-13(10-12)17-19-9-8-16(20-17)23-15-7-3-6-14(11-15)18(21)22/h2-11H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUTXJMVYHZMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=CC(=N2)OC3=CC=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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